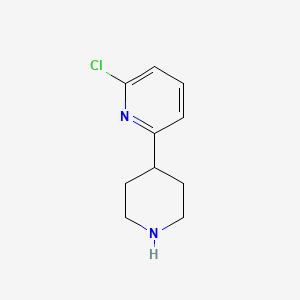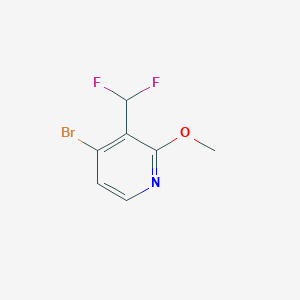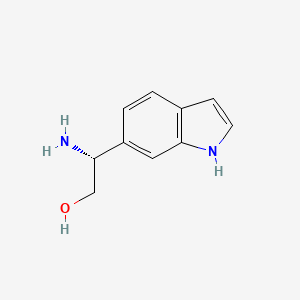
4-(6-Methylpyridin-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methylpyridin-3-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C₁₀H₁₂N₂O It is a pyrrolidinone derivative, which means it contains a pyrrolidinone ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve the desired product selectively .
化学反応の分析
Types of Reactions
4-(6-Methylpyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants, reducing agents, and catalysts. For example, the selective synthesis of pyrrolidin-2-ones involves the use of specific oxidants and additives to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
科学的研究の応用
4-(6-Methylpyridin-3-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound’s unique structure makes it a valuable tool in biological studies.
Industry: The compound is used in the synthesis of various fine chemicals, including drugs, dyes, and pigments.
作用機序
The mechanism of action of 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(6-Methylpyridin-3-yl)pyrrolidin-2-one include other pyrrolidinone derivatives such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol .
Uniqueness
This compound is unique due to its specific structure, which includes a pyrrolidinone ring with a 6-methylpyridin-3-yl substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
4-(6-methylpyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8(5-11-7)9-4-10(13)12-6-9/h2-3,5,9H,4,6H2,1H3,(H,12,13) |
InChIキー |
CKXNXNSQRZXKBF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2CC(=O)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


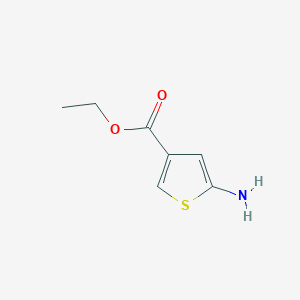
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
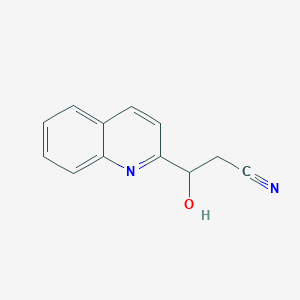
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
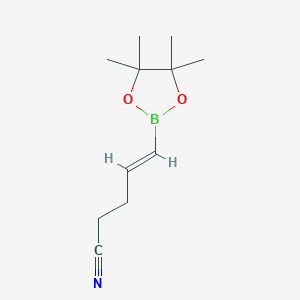
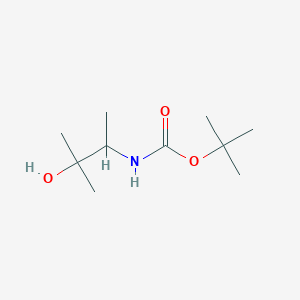
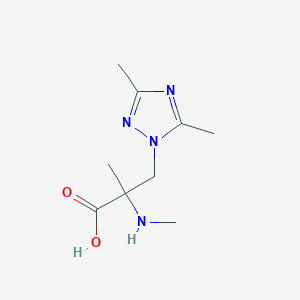
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
